molecular formula C23H34O2Si B127550 17-O-Trimethylsilyl Norethindrone CAS No. 28426-43-9

17-O-Trimethylsilyl Norethindrone

Cat. No. B127550
CAS RN: 28426-43-9
M. Wt: 370.6 g/mol
InChI Key: LZECAWNJNIQRQF-GOMYTPFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-O-Trimethylsilyl Norethindrone (17-O-TMS-NET) is a synthetic progestin hormone with a wide range of applications, from laboratory experiments to medical treatments. It is a derivative of the naturally occurring hormone norethindrone, and is commonly used in research studies due to its high levels of solubility and stability. 17-O-TMS-NET has been used in various scientific applications, including the synthesis of other hormones and the study of its biochemical and physiological effects.

Scientific Research Applications

Analytical Methods for Steroid Estrogens

Research has highlighted the importance of derivatization techniques for analyzing steroid estrogens, with 17-O-Trimethylsilyl Norethindrone being pertinent in the context of environmental science and ecological toxicology. Derivatization with trimethylsilyl (TMS) reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is crucial for enhancing the efficiency of analyzing hydroxyl and ketone groups in steroids. This is significant for assessing the presence and impact of steroid estrogens in various environmental samples, including water and sediment, using advanced detection methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) (H. Bi, 2015).

Genotoxicity Screening

A novel genotoxicity study identified norethindrone, a closely related compound to this compound, as potentially genotoxic due to its ability to activate p53 and phosphorylate H2AX, indicating DNA damage. This study utilized sensitive assays to detect double-strand breaks (DSBs), contributing to the understanding of norethindrone's carcinogenic potential. The concentrations used in the assays were significantly higher than therapeutic doses, suggesting the need for further investigation to determine the relevance of these findings for human exposure (E. Gallmeier et al., 2005).

Environmental and Biological Interactions

Research on the environmental and biological interactions of synthetic progestins, such as norethindrone, indicates their significant impact on aquatic life. Studies have demonstrated that norethindrone can disrupt endocrine systems in fish, leading to reproductive and developmental issues. This includes rapid masculinization and effects on the liver in species like the western mosquitofish (Gambusia affinis), showcasing the potential environmental threat posed by the release of synthetic progestins into aquatic environments (Li-Ping Hou et al., 2019).

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,15,18-21H,7-14H2,2-5H3/t18-,19+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZECAWNJNIQRQF-GOMYTPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563132
Record name (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28426-43-9
Record name (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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